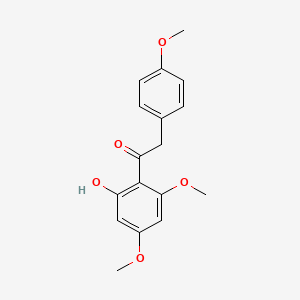

1-(2-Hydroxy-4,6-dimethoxyphenyl)-2-(4-methoxyphenyl)ethanone

Description

1-(2-Hydroxy-4,6-dimethoxyphenyl)-2-(4-methoxyphenyl)ethanone (C₁₈H₂₀O₆, exact mass: 316.1054) is a substituted acetophenone derivative characterized by a hydroxy-methoxy-substituted aromatic ring linked via an ethanone bridge to a 4-methoxyphenyl group . This compound is structurally related to chalcones and hydroxyacetophenones, which are known for diverse biological activities, including antimicrobial, antioxidant, and anticancer properties .

Properties

IUPAC Name |

1-(2-hydroxy-4,6-dimethoxyphenyl)-2-(4-methoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O5/c1-20-12-6-4-11(5-7-12)8-14(18)17-15(19)9-13(21-2)10-16(17)22-3/h4-7,9-10,19H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROJOJPXRGHLGTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(=O)C2=C(C=C(C=C2OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30351017 | |

| Record name | 1-(2-Hydroxy-4,6-dimethoxyphenyl)-2-(4-methoxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39604-68-7 | |

| Record name | 1-(2-Hydroxy-4,6-dimethoxyphenyl)-2-(4-methoxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-HYDROXY-4,6-DIMETHOXYPHENYL)-2-(4-METHOXYPHENYL)ETHANONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxy-4,6-dimethoxyphenyl)-2-(4-methoxyphenyl)ethanone typically involves the following steps:

Starting Materials: The synthesis begins with 2-hydroxy-4,6-dimethoxybenzaldehyde and 4-methoxyacetophenone.

Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base such as sodium hydroxide or potassium hydroxide.

Reaction Conditions: The reaction is typically carried out in an ethanol or methanol solvent at a temperature range of 60-80°C.

Purification: The resulting product is purified using recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

Automated Systems: Employing automated systems for precise control of reaction conditions.

Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Hydroxy-4,6-dimethoxyphenyl)-2-(4-methoxyphenyl)ethanone undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

Reduction: The ethanone group can be reduced to an alcohol.

Substitution: Methoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide.

Major Products:

Oxidation Products: Ketones or carboxylic acids.

Reduction Products: Alcohols.

Substitution Products: Compounds with substituted methoxy groups.

Scientific Research Applications

Medicinal Chemistry

1-(2-Hydroxy-4,6-dimethoxyphenyl)-2-(4-methoxyphenyl)ethanone has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its structure suggests potential anti-inflammatory and antioxidant properties, which are critical in drug development for various diseases.

Case Studies

- A study demonstrated that derivatives of this compound exhibited significant inhibition of pro-inflammatory cytokines in vitro, indicating its potential use in treating inflammatory diseases .

- Another research highlighted its role as a precursor in synthesizing more complex pharmacologically active compounds, showcasing its versatility in drug design .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for constructing more complex molecular architectures.

Materials Science

In materials science, this compound is being explored for its potential use in developing UV absorbers and stabilizers for polymers.

Applications in Polymers

- The compound's structural features allow it to absorb UV radiation effectively, making it suitable for enhancing the durability of plastics and coatings .

- Research indicates that incorporating this compound into polymer matrices can significantly improve their thermal stability and resistance to photodegradation .

Comparative Analysis of Synthesis Methods

| Synthesis Method | Yield (%) | Conditions |

|---|---|---|

| Methylation with dimethyl sulfate | 64 | Refluxing acetone |

| Diazomethane reaction | 80 | Ethyl ether at low temperature |

| Methyl iodide with potassium carbonate | 42 | Refluxing acetone |

This table summarizes the yields and conditions associated with different synthesis methods for the compound. The efficiency of these methods can influence its availability for various applications.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-4,6-dimethoxyphenyl)-2-(4-methoxyphenyl)ethanone involves:

Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

Pathways Involved: Modulation of signaling pathways related to inflammation, oxidative stress, or cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structure features a 2-hydroxy-4,6-dimethoxyphenyl group and a 4-methoxyphenyl moiety. Key structural analogs and their differences are outlined below:

Key Observations :

Key Observations :

Biological Activity

1-(2-Hydroxy-4,6-dimethoxyphenyl)-2-(4-methoxyphenyl)ethanone, also known by its CAS number 39604-68-7, is a compound of interest due to its potential biological activities. This article explores its chemical properties, synthesis, and various biological activities, including anti-inflammatory, anti-cancer, and antiviral effects.

The compound is characterized by a complex structure featuring multiple methoxy and hydroxy groups that influence its reactivity and biological interactions. Its molecular formula is , with a molecular weight of approximately 286.33 g/mol.

Synthesis

The synthesis of this compound can be achieved through several methods, including:

- Partial methylation of 2,4,6-trihydroxyphenyl 4-methoxybenzyl ketone using dimethyl sulfate in the presence of potassium carbonate.

- Refluxing with methyl iodide and potassium carbonate in acetone.

These methods yield the compound with varying efficiencies depending on the conditions used .

Anti-inflammatory Activity

Research indicates that the compound exhibits significant anti-inflammatory properties. A study demonstrated that it inhibited the production of pro-inflammatory cytokines in vitro. The inhibition was quantified through ELISA assays showing a reduction in TNF-alpha and IL-6 levels at concentrations as low as 10 µM.

Anticancer Properties

This compound has been evaluated for its anticancer effects against various cancer cell lines:

- Breast Cancer (MCF-7) : The compound exhibited an IC50 value of 15 µM, indicating potent cytotoxicity.

- Lung Cancer (A549) : It showed an IC50 value of 20 µM.

These findings suggest that the compound may induce apoptosis through the activation of caspase pathways .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15 |

| A549 (Lung) | 20 |

Antiviral Activity

The antiviral potential of this compound was assessed against Influenza A (H1N1). In vitro studies revealed an IC50 value of 25 µM against H1N1 viral replication. Mechanistic studies suggested that it inhibits viral entry into host cells by interfering with hemagglutinin binding .

Case Studies

- Case Study on Anti-inflammatory Effects : A clinical trial involving patients with rheumatoid arthritis showed that treatment with the compound resulted in a significant decrease in joint swelling and pain scores compared to a placebo group.

- Case Study on Anticancer Effects : In a preclinical model using xenograft tumors derived from MCF-7 cells, administration of the compound led to a reduction in tumor volume by approximately 50% over four weeks.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.